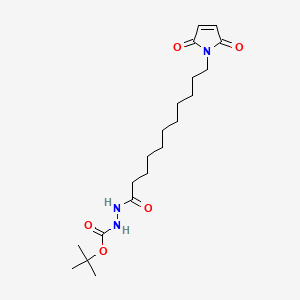

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTFCGXTQDBNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652624 | |

| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-39-4 | |

| Record name | 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent integral to the fields of proteomics, drug delivery, and molecular biology. Its unique architecture, featuring a thiol-reactive maleimide group at one end and a latent carbonyl-reactive hydrazide at the other (protected as a t-butyl carbazate), enables the sequential and specific conjugation of diverse biomolecules. The long undecane spacer arm provides spatial separation between conjugated molecules, minimizing steric hindrance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile linker, complete with detailed experimental protocols and safety information.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1076198-39-4 | [1] |

| Molecular Formula | C₂₀H₃₃N₃O₅ | [1] |

| Molecular Weight | 395.49 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis Protocol

The synthesis of this compound involves a two-step process starting from 11-aminoundecanoic acid.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(10-Carboxydecyl)maleimide (11-Maleimidoundecanoic Acid)

This procedure is adapted from a known method for synthesizing N-substituted maleimides from amino acids.

Materials:

-

11-aminoundecanoic acid

-

Maleic anhydride

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 11-aminoundecanoic acid in water.

-

Add maleic anhydride to the solution and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, N-maleonyl-11-aminoundecanoic acid, may precipitate out of the solution or can be extracted with an organic solvent after acidification.

-

The collected product is then subjected to a dehydration step, often by heating with a dehydrating agent (e.g., acetic anhydride) or by azeotropic distillation to form the maleimide ring.

-

The final product, 11-maleimidoundecanoic acid, is purified by recrystallization or column chromatography.

Step 2: Coupling of 11-Maleimidoundecanoic Acid with tert-Butyl Carbazate

This step involves the activation of the carboxylic acid group of 11-maleimidoundecanoic acid, followed by amidation with tert-butyl carbazate.

Materials:

-

11-Maleimidoundecanoic acid

-

tert-Butyl carbazate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 11-maleimidoundecanoic acid in anhydrous DMF or DCM in a clean, dry flask.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester. The activation is most efficient at a pH of 4.5-6.0.[1]

-

In a separate flask, dissolve tert-butyl carbazate (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of tert-butyl carbazate to the activated 11-maleimidoundecanoic acid solution.

-

Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocols for Bioconjugation

This heterobifunctional linker enables a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Second, the Boc protecting group is removed from the carbazate to reveal a hydrazide, which can then be reacted with a carbonyl-containing molecule.

Logical Workflow for Two-Step Bioconjugation

Caption: Two-step bioconjugation workflow using the heterobifunctional linker.

Protocol 1: Conjugation to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)

-

This compound

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, with 1-2 mM EDTA

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent using a desalting column.

-

Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.

-

Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle agitation.

-

Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

The resulting protein-linker conjugate is now ready for the next step.

Protocol 2: Deprotection of the Boc Group and Conjugation to a Carbonyl-Containing Molecule

Materials:

-

Protein-linker conjugate from Protocol 1

-

Carbonyl-containing molecule (e.g., an aldehyde-modified drug or an oxidized glycoprotein)

-

Trifluoroacetic acid (TFA)

-

Reaction buffer: 0.1 M Sodium acetate, pH 4.5-5.5

-

Desalting column or dialysis equipment

Procedure:

-

To deprotect the Boc group, treat the protein-linker conjugate with a solution of TFA in a suitable solvent (e.g., 25-50% TFA in DCM) for 1-4 hours at 0°C to room temperature. For proteins, milder acidic conditions that do not lead to denaturation must be optimized. Alternatively, for some applications, the deprotection can be performed on the linker prior to protein conjugation, followed by purification.

-

After deprotection, the resulting hydrazide-functionalized protein is purified using a desalting column or dialysis to remove TFA and by-products, exchanging the buffer to the reaction buffer (pH 4.5-5.5).

-

Dissolve the carbonyl-containing molecule in the reaction buffer (with a minimal amount of a co-solvent like DMSO if necessary).

-

Add the carbonyl-containing molecule to the hydrazide-functionalized protein solution. A 10-50 fold molar excess of the carbonyl compound is often used.

-

Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

-

Purify the final bioconjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules.

Safety and Handling

-

Maleimides: Can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

-

Carbazates: Some carbazates are considered hazardous. tert-Butyl carbazate is a flammable solid and can be harmful if swallowed or in contact with skin.

-

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry place.

-

Applications

The unique properties of this compound make it suitable for a variety of applications in life science research and development:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing a carbonyl group) to a monoclonal antibody (via a cysteine residue) for targeted cancer therapy.

-

Protein-Protein Conjugation: Two different proteins can be linked together, one with an available thiol and the other with an accessible carbonyl group (e.g., on an oxidized carbohydrate moiety).

-

Surface Immobilization: Proteins or other thiol-containing molecules can be immobilized onto a surface that has been functionalized with carbonyl groups.

-

Preparation of Probes and Sensors: Fluorescent dyes or other reporter molecules with a carbonyl group can be attached to thiol-containing biomolecules.

Conclusion

This compound is a valuable tool for researchers requiring precise control over bioconjugation. Its heterobifunctional nature, combined with a long spacer arm, allows for the efficient and specific linking of a wide range of molecules. By understanding its chemical properties and following the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this crosslinker to advance their research and development goals.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for the sequential and controlled conjugation of biomolecules. Its structure features two distinct reactive moieties separated by a long 11-carbon spacer arm: a maleimide group and a tert-butyloxycarbonyl (Boc)-protected carbazate. This configuration allows for a strategic two-step ligation process, which is critical in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[]

The maleimide terminus reacts with high specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2] The other end of the linker contains a carbazate group protected by a Boc group. Upon removal of the Boc protecting group, the revealed hydrazide is reactive towards carbonyl groups (aldehydes and ketones), which can be naturally present or chemically introduced into biomolecules like glycoproteins.[3] This dual-reactivity enables precise control over the conjugation process, minimizing the formation of undesirable homodimers and leading to more homogeneous products.[3]

Core Principles and Reaction Mechanisms

The utility of this compound lies in its ability to facilitate a two-step conjugation strategy. This involves an initial stable bond formation via the maleimide group, followed by the deprotection and subsequent reaction of the carbazate group.

Step 1: Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly selective for sulfhydryl groups within a pH range of 6.5-7.5.[2] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[2]

Step 2: Boc Deprotection and Hydrazide-Carbonyl Ligation

Following the maleimide-thiol conjugation, the Boc protecting group is removed from the carbazate moiety under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the hydrazide functional group. The deprotected hydrazide can then react with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond. This reaction is most efficient in a mildly acidic environment (pH 4.5-6.0).[3]

Quantitative Data Presentation

The success of bioconjugation reactions is dependent on carefully controlled parameters. The following tables provide recommended starting conditions for the two-step conjugation process using this compound.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Reactivity with amines increases at pH > 7.5.[3] |

| Temperature | Room Temperature (20-25°C) | Generally sufficient for efficient conjugation. |

| Reaction Time | 1 - 4 hours | Typically allows for high conjugation efficiency.[3] |

| Molar Ratio (Maleimide:Thiol) | 10-20:1 (for proteins) | An excess of the maleimide reagent drives the reaction to completion.[3] |

| Buffer Composition | Phosphate, HEPES, Tris (Thiol-free) | Avoid buffers containing competing thiols (e.g., DTT). |

Table 2: Conditions for Boc Deprotection

| Parameter | Recommended Value/Range | Notes |

| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc group. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |

| Concentration of TFA | 20-50% in DCM | The concentration can be optimized for specific substrates. |

| Reaction Time | 30 - 60 minutes | Reaction progress can be monitored by LC-MS. |

| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |

Table 3: Reaction Conditions for Hydrazide-Carbonyl Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 4.5 - 6.0 | Mildly acidic conditions catalyze hydrazone bond formation.[3] |

| Temperature | Room Temperature (20-25°C) | Longer reaction times may be required compared to maleimide-thiol conjugation. |

| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower.[3] |

| Molar Ratio (Hydrazide:Carbonyl) | 10-50:1 | A significant excess of hydrazide is often used to drive the reaction.[3] |

| Buffer Composition | Acetate, MES | Amine-free buffers are recommended to avoid side reactions. |

| Catalyst (Optional) | Aniline (10-100 mM) | Can significantly increase the rate of hydrazone formation.[4] |

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation. Optimization for specific molecules is recommended.

Protocol 1: Preparation of a Thiol-Containing Protein

For proteins with existing free cysteines, this step may not be necessary. If cysteine residues are present as disulfide bonds, they must be reduced.

-

Dissolve the protein (e.g., an antibody) in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).

-

Add a reducing agent , such as Tris(2-carboxyethyl)phosphine (TCEP), at a 10-fold molar excess over the protein.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Remove the excess reducing agent immediately using a desalting column pre-equilibrated with the reaction buffer.

Protocol 2: Maleimide-Thiol Conjugation

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the crosslinker solution to the solution of the thiol-containing protein to achieve a 10- to 20-fold molar excess of the maleimide. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

-

Purify the resulting conjugate to remove excess crosslinker using a desalting column or dialysis.

Protocol 3: Boc Deprotection

-

Lyophilize the maleimide-protein conjugate to remove the aqueous buffer.

-

Resuspend the lyophilized conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).

-

Incubate at room temperature for 30-60 minutes.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Protocol 4: Preparation of an Aldehyde-Containing Biomolecule (Example: Glycoprotein Oxidation)

-

Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate the reaction in the dark for 15-30 minutes at room temperature.

-

Quench the reaction by adding glycerol.

-

Remove excess periodate and byproducts using a desalting column equilibrated with a hydrazide-carbonyl coupling buffer (e.g., 0.1 M sodium acetate, pH 5.0).

Protocol 5: Hydrazide-Carbonyl Conjugation

-

Dissolve the deprotected maleimide-protein conjugate from Protocol 3 in a suitable reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

-

Add the aldehyde-containing biomolecule from Protocol 4 to the solution of the hydrazide-activated protein. A 10- to 50-fold molar excess of the hydrazide-protein is recommended.

-

Incubate the reaction for 2-24 hours at room temperature.

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.

Mandatory Visualizations

Experimental Workflows

Caption: A generalized workflow for a two-step bioconjugation process.

Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Mechanism of Action

While this crosslinker is a tool for synthesis and not directly involved in signaling, it is instrumental in creating therapeutics like ADCs that interact with signaling pathways. The following diagram illustrates the general mechanism of an ADC.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

In-Depth Technical Guide: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

CAS Number: 1076198-39-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent.[1][2][3] This classification indicates that the molecule possesses two different reactive groups, allowing for the sequential conjugation of different types of molecules. Its structure consists of a maleimide group at one end of an eleven-carbon aliphatic chain and a Boc-protected hydrazine group at the other. This architecture makes it a valuable tool in bioconjugation and proteomics research.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1076198-39-4 | [1][2][3] |

| Molecular Formula | C₂₀H₃₃N₃O₅ | [1][3] |

| Molecular Weight | 395.49 g/mol | [1][3] |

Note: Detailed experimental data such as NMR, Mass Spectrometry, and purity analysis are not publicly available in the searched scientific literature. This information is typically found on the Certificate of Analysis provided by the supplier.

Mechanism of Action and Application Workflow

The utility of this compound lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner.

Step 1: Maleimide-Thiol Conjugation

The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Experimental Workflow: Maleimide-Thiol Conjugation

Caption: Workflow for the conjugation of a thiol-containing molecule with the maleimide moiety.

Step 2: Deprotection and Hydrazine Reactivity

Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes the reactive hydrazine group.

Logical Relationship: Boc Deprotection

Caption: Deprotection of the Boc group to reveal the reactive hydrazine.

Step 3: Hydrazine-Carbonyl Conjugation

The newly exposed hydrazine can then react with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond. This is particularly useful for conjugating to molecules that have been modified to contain carbonyl groups, such as glycoproteins whose sugar moieties have been oxidized.

Signaling Pathway: Heterobifunctional Crosslinking

Caption: Overall workflow of a two-step bioconjugation using the heterobifunctional crosslinker.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific applications of this compound are not available in peer-reviewed scientific literature. The following are generalized protocols based on the known reactivity of its functional groups. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for Protein-Protein Conjugation

Materials:

-

Protein 1 (containing a free cysteine)

-

Protein 2 (to be modified to contain a carbonyl group, e.g., a glycoprotein)

-

This compound

-

Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

-

Conjugation Buffer B: 100 mM Sodium Acetate, pH 5.5

-

Sodium meta-periodate

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns

Procedure:

Part A: Conjugation of Crosslinker to Protein 1

-

Dissolve Protein 1 in Conjugation Buffer A. If reducing disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes and subsequently remove TCEP using a desalting column equilibrated with Conjugation Buffer A.

-

Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.

-

Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.

-

Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer A.

Part B: Preparation of Carbonyl-containing Protein 2 (Example with Glycoprotein)

-

Dissolve glycoprotein (Protein 2) in Conjugation Buffer B.

-

Add a final concentration of 10 mM sodium meta-periodate.

-

Incubate for 30 minutes in the dark at room temperature to oxidize the sialic acid residues to aldehydes.

-

Quench the reaction by adding glycerol to a final concentration of 15 mM.

-

Remove excess reagents using a desalting column equilibrated with Conjugation Buffer B.

Part C: Deprotection and Final Conjugation

-

Lyophilize the Boc-protected conjugate from Part A.

-

Redissolve the lyophilized powder in a solution of 50% TFA in dichloromethane.

-

Incubate for 30 minutes at room temperature.

-

Remove TFA under a stream of nitrogen and dissolve the deprotected conjugate in Conjugation Buffer B.

-

Immediately add the aldehyde-containing Protein 2 from Part B to the deprotected conjugate solution. A molar ratio of 1:1 is a good starting point.

-

Incubate for 2-4 hours at room temperature.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.

Concluding Remarks

This compound is a versatile reagent for researchers engaged in creating specific molecular linkages, particularly in the fields of antibody-drug conjugation, proteomics, and the development of diagnostic assays. The long undecane spacer arm provides good separation between the conjugated molecules, which can be advantageous in maintaining their biological activity. The orthogonal reactivity of the maleimide and hydrazine groups allows for controlled, stepwise conjugation strategies. While specific literature on this exact compound is sparse, its chemical properties are well-understood within the broader context of bioconjugation chemistry, enabling its application in a variety of experimental designs.

References

An In-depth Technical Guide to the Synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker. The synthesis is presented as a multi-step process, commencing with commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Synthetic Strategy Overview

The synthesis of the target molecule is proposed as a three-step sequence, designed for efficiency and high yield. The strategy involves the initial formation of a maleimide-functionalized carboxylic acid, which is then activated and coupled with a Boc-protected hydrazine derivative.

The overall synthetic pathway is as follows:

-

Synthesis of N-(10-carboxydecyl)maleamic acid: Reaction of 11-aminoundecanoic acid with maleic anhydride.

-

Synthesis of 11-Maleimidoundecanoic acid: Cyclodehydration of the maleamic acid intermediate.

-

Synthesis of this compound: Amide bond formation between 11-maleimidoundecanoic acid and tert-butyl carbazate via an activated N-hydroxysuccinimide (NHS) ester.

Experimental Protocols

Synthesis of Starting Material: tert-Butyl Carbazate

This protocol outlines the synthesis of tert-butyl carbazate, a key reagent in the final coupling step.

Reaction: Hydrazine hydrate is reacted with di-tert-butyl dicarbonate to yield tert-butyl carbazate.[1][2]

Procedure:

-

Dissolve hydrazine hydrate (2.26 mmol, 1.0 eq) in isopropanol (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.0 mmol, 0.44 eq) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with continuous stirring.

-

Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the desiccant and evaporate the solvent to obtain tert-butyl carbazate as a white semi-solid.

Purification: The product is typically of high purity and can be used directly in the subsequent step. If necessary, it can be purified by distillation under reduced pressure.[3]

Characterization: The structure of tert-butyl carbazate can be confirmed by spectroscopic methods.[4][5][6]

-

¹H NMR (300 MHz, CDCl₃): δ 6.73 (s, 1H, -NH-), 3.83 (s, 2H, -NH₂), 1.46 (s, 9H, -C(CH₃)₃).[1]

-

¹³C NMR (75 MHz, CDCl₃): δ 158.2 (C=O), 80.1 (-C(CH₃)₃), 28.2 (-C(CH₃)₃).[1]

-

IR (Vapor Phase): Key absorptions around 3300-3400 cm⁻¹ (N-H stretch) and 1680-1720 cm⁻¹ (C=O stretch).[4][6]

Step 1: Synthesis of N-(10-carboxydecyl)maleamic acid

This step involves the formation of the maleamic acid intermediate from 11-aminoundecanoic acid and maleic anhydride.

Reaction: A primary amine reacts with an anhydride to form an amic acid. This reaction is generally performed under mild conditions and gives near-quantitative yields.[7]

Procedure:

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone.

-

Gradually add a solution of 11-aminoundecanoic acid (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The N-(10-carboxydecyl)maleamic acid will precipitate out of the solution.

-

Collect the precipitate by filtration and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 11-Maleimidoundecanoic acid

This step involves the cyclodehydration of the maleamic acid to form the corresponding maleimide.

Reaction: The maleamic acid is cyclized to the maleimide using a dehydrating agent, typically acetic anhydride, with a catalyst such as sodium acetate.[7][8]

Procedure:

-

Suspend the N-(10-carboxydecyl)maleamic acid (1.0 eq) in acetic anhydride.

-

Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.

-

Heat the mixture, for example, on a water bath, with stirring until the color of the solution changes, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and pour it into an ice bath with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification: The crude 11-maleimidoundecanoic acid can be purified by recrystallization or silica gel column chromatography.[9][10]

Step 3: Synthesis of this compound

The final step is the coupling of 11-maleimidoundecanoic acid with tert-butyl carbazate to form the target molecule.

Reaction: The carboxylic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This intermediate then reacts with the primary amine of tert-butyl carbazate to form a stable amide bond.[11][12][13]

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 11-maleimidoundecanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Add N-hydroxysuccinimide (NHS) (1.0-1.2 eq) to the solution.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours to form the NHS-activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve tert-butyl carbazate (1.0-1.2 eq) in the same anhydrous solvent.

-

Slowly add the solution of the activated 11-maleimidoundecanoic acid to the tert-butyl carbazate solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of water or a quenching solution (e.g., hydroxylamine).

-

Wash the reaction mixture with a dilute aqueous acid (e.g., NH₄Cl solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

-

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of tert-Butyl Carbazate

| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |

| Hydrazine hydrate | 1.0 eq | Isopropanol | 2 hours | 0 °C |

| Di-tert-butyl dicarbonate | 0.44 eq | Isopropanol |

Table 2: Synthesis of N-(10-carboxydecyl)maleamic acid

| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |

| 11-aminoundecanoic acid | 1.0 eq | Diethyl ether or Acetone | 1-2 hours | Room Temperature |

| Maleic anhydride | 1.0 eq | Diethyl ether or Acetone |

Table 3: Synthesis of 11-Maleimidoundecanoic acid

| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |

| N-(10-carboxydecyl)maleamic acid | 1.0 eq | Acetic anhydride | Varies (monitor by color change) | Elevated (e.g., water bath) |

| Sodium acetate | 0.1-0.2 eq | Acetic anhydride |

Table 4: Synthesis of this compound

| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |

| Activation Step | ||||

| 11-Maleimidoundecanoic acid | 1.0 eq | DCM or DMF | 2-4 hours | Room Temperature |

| N-hydroxysuccinimide (NHS) | 1.0-1.2 eq | DCM or DMF | ||

| EDC | 1.1-1.5 eq | DCM or DMF | ||

| Coupling Step | ||||

| Activated 11-MUA | 1.0 eq | DCM or DMF | Overnight | Room Temperature |

| tert-Butyl carbazate | 1.0-1.2 eq | DCM or DMF |

Mandatory Visualization

The following diagram illustrates the complete synthetic workflow for "this compound".

Caption: Synthetic workflow for this compound.

References

- 1. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl carbazate(870-46-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 8. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

heterobifunctional crosslinker with maleimide and protected carboxyl

An In-depth Technical Guide to Heterobifunctional Crosslinkers with Maleimide and Protected Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of distinct molecular entities. Among the most powerful classes of these reagents are those possessing a thiol-reactive maleimide group at one terminus and a protected or activatable carboxyl group at the other. This combination offers a controlled, sequential conjugation strategy that is foundational to the development of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][2][3]

This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols associated with maleimide-carboxyl crosslinkers, designed to equip researchers with the knowledge to effectively implement these reagents in their work.

Core Chemistry and Reaction Mechanisms

The utility of these linkers is rooted in the orthogonal reactivity of their two functional ends, allowing for specific and high-yield coupling reactions under mild, physiological conditions.[1][]

The Maleimide-Thiol Reaction

The conjugation between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][5] The nucleophilic sulfhydryl group (thiol), typically from a cysteine residue in a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[2][5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][] The result is the formation of a stable, covalent thioether (thiosuccinimide) bond.[1][5]

While generally stable, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in vivo, which can lead to premature payload release.[2][7] Strategies such as hydrolysis of the succinimide ring have been developed to create more robust conjugates and improve stability.[7]

The Protected Carboxyl Group

The carboxyl group (–COOH) provides a versatile handle for conjugation to primary amines, such as those found on lysine residues or N-termini of proteins. However, to prevent unwanted side reactions during the maleimide-thiol coupling step, the carboxyl group is often protected or pre-activated.

-

Activation with NHS/Sulfo-NHS: The most common strategy involves activating the carboxyl group as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines at physiological pH (7.2-8.5), forming a stable amide bond. Water-soluble versions using Sulfo-NHS are also common.[8][9]

-

Carbodiimide Activation (EDC): If the linker has a terminal carboxyl group (-COOH), it can be activated in situ using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl to form a highly reactive O-acylisourea intermediate that can then couple to a primary amine. This reaction is often performed in the presence of NHS to improve efficiency.[10]

-

Other Protecting Groups: In multi-step organic synthesis, other protecting groups like tert-butyl (tBu) or benzyl (Bzl) esters may be used. These require specific, often harsh, deprotection steps (e.g., strong acid treatment) before the carboxyl group can be activated for conjugation.[11][12]

Common Maleimide-Carboxyl Crosslinkers

A variety of crosslinkers are commercially available, differing in spacer arm length, solubility, and the nature of the carboxyl protection/activation. Polyethylene glycol (PEG) spacers are often incorporated to enhance solubility and reduce immunogenicity.[]

| Crosslinker Name | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |

| 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester | SMCC | Maleimide | NHS Ester | 8.3 | 334.32 | Non-cleavable, widely used in ADC development.[9] |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Maleimide | Sulfo-NHS Ester | 8.3 | 436.37 | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic co-solvents.[8][9] |

| Maleimidoacetic Acid N-Hydroxysuccinimide Ester | AMAS | Maleimide | NHS Ester | 1.6 | 210.16 | Very short spacer arm for close-range conjugation.[9] |

| 4-Maleimidobutyric Acid | Maleimide | Carboxylic Acid | 5.0 | 183.16 | Requires activation of the carboxyl group (e.g., with EDC) prior to amine coupling.[13] | |

| Maleimide-PEG4-NHS Ester | Mal-dPEG®4-NHS | Maleimide | NHS Ester | 21.7 | 425.41 | PEG spacer enhances solubility and provides a longer reach. |

| Maleimide-PEG8-NHS Ester | Mal-dPEG®8-NHS | Maleimide | NHS Ester | 35.5 | 601.62 | Extended PEG spacer for applications requiring greater distance between conjugates. |

Applications in Research and Drug Development

The sequential coupling capability of these linkers makes them ideal for a range of applications.

-

Antibody-Drug Conjugates (ADCs): This is the primary application.[1][3] The linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to a specific target (e.g., a cancer cell), where it is internalized, releasing the payload and leading to cell death.[1] This targeted approach enhances efficacy while minimizing systemic toxicity.[3]

-

PEGylation: Maleimide-PEG-carboxyl linkers are used to attach polyethylene glycol (PEG) chains to proteins.[] This can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.[]

-

Functionalization of Nanoparticles and Surfaces: These linkers are used to immobilize proteins, peptides, or other biomolecules onto surfaces like nanoparticles, liposomes, or biosensor chips for targeted drug delivery and diagnostic applications.[1][]

-

Enzyme Conjugation: Enzymes can be conjugated to antibodies or other proteins to create diagnostic reagents or targeted therapeutics. For example, attaching an enzyme like horseradish peroxidase (HRP) to an antibody creates a powerful tool for immunoassays.[]

Visualized Workflows and Reactions

Chemical Reaction Pathways

Caption: Core reaction schemes for maleimide-carboxyl crosslinkers.

Experimental Workflow for ADC Synthesis

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Experimental Protocols

The following are generalized protocols and may require optimization for specific proteins and linkers. Always work in a fume hood and use appropriate personal protective equipment.

Protocol 1: General Maleimide-Thiol Conjugation to a Protein

This protocol is for labeling a protein that has available free thiols or requires the reduction of disulfide bonds.[5]

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Maleimide-functionalized molecule (dissolved in DMSO or DMF)

-

Degassed Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[5][14][15] Thiol-free buffers are essential.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction.

-

Quenching Reagent: N-acetyl cysteine or free L-cysteine.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[5][14][15]

-

If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[5][15]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 30-60 minutes at room temperature.[5][15]

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[14][16] Add the solution dropwise while gently stirring.[14]

-

Flush the vial with inert gas, seal tightly, and protect from light if the linker is light-sensitive.[14]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5][14]

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent (e.g., N-acetyl cysteine) to a final concentration of 1-2 mM (or a 20-fold molar excess over the maleimide). Incubate for 15-30 minutes.[2] This step caps any unreacted maleimide groups.

-

-

Purification:

-

Characterization and Storage:

Protocol 2: Two-Step ADC Synthesis using a Maleimide-NHS Ester Linker

This protocol outlines the conjugation of an amine-containing drug to the linker, followed by conjugation to a reduced antibody.

Step A: Conjugation of Drug to Linker

-

Dissolve Reagents: Dissolve the amine-containing drug and the Maleimide-PEG-NHS ester linker in a suitable anhydrous organic solvent (e.g., DMF or DMSO) at equimolar concentrations.

-

Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the drug solution to deprotonate the primary amine. Add the linker solution and stir the reaction at room temperature for 2-4 hours or overnight.

-

Purification: Purify the maleimide-linker-drug product using HPLC to remove unreacted starting materials. Confirm the product identity by mass spectrometry.

Step B: Conjugation of Drug-Linker to Antibody

-

Antibody Reduction: Prepare the reduced, thiol-containing antibody as described in Protocol 1, Step 1. After reduction, it is critical to remove the excess TCEP, typically using a desalting column, to prevent it from reacting with the maleimide.

-

Conjugation: Dissolve the purified maleimide-linker-drug construct in a minimal amount of DMSO and add it to the reduced antibody solution (in degassed PBS, pH 7.2-7.5). Aim for a 5-10 fold molar excess of the drug-linker construct over the antibody.

-

Incubation, Quenching, and Purification: Follow steps 3, 4, and 5 from Protocol 1 to complete the conjugation, quench unreacted maleimides, and purify the final ADC product.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. korambiotech.com [korambiotech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. biotium.com [biotium.com]

The Undecane Spacer in Crosslinker Design: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and drug development, the chemical linker that connects two molecular entities is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. Among the diverse array of spacer technologies, the simple yet versatile undecane (C11) alkyl chain offers a unique combination of length, flexibility, and hydrophobicity. This technical guide provides a comprehensive exploration of the role of the undecane spacer in crosslinkers, with a particular focus on its application in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While extensive quantitative data specifically for undecane spacers is not always segregated in literature from other long-chain alkyl spacers, this guide synthesizes established principles and available data to provide a robust framework for researchers.

The Physicochemical Impact of the Undecane Spacer

The eleven-carbon backbone of the undecane spacer imparts distinct physicochemical properties to a bifunctional crosslinker, significantly influencing the behavior of the resulting conjugate.

Hydrophobicity and Solubility: The undecane spacer is inherently hydrophobic due to its long hydrocarbon chain.[1] This property can be a double-edged sword. Increased hydrophobicity can enhance membrane permeability, a desirable trait for intracellular drug delivery.[] However, it can also lead to decreased aqueous solubility, potentially causing aggregation and faster clearance from circulation.[3] The solubility of undecane in water is extremely low.[4] Its diol derivative, undecane-1,11-diol, which can serve as a precursor for crosslinker synthesis, also exhibits limited solubility in water but is more soluble in moderately polar solvents.[5][6]

Flexibility and Conformational Freedom: The single bonds throughout the undecane chain allow for significant rotational freedom, providing the crosslinker with a high degree of flexibility. This flexibility can be advantageous in applications like PROTACs, where it allows the two ends of the molecule to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8] However, excessive flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[7]

Length and Spatial Orientation: The extended conformation of an undecane spacer provides a substantial distance between the two reactive ends of the crosslinker. This separation can be crucial for overcoming steric hindrance between large biomolecules, such as an antibody and its payload in an ADC, or between a target protein and an E3 ligase in a PROTAC. The length of the linker is a critical parameter that requires optimization for each specific application, as both linkers that are too short or too long can be suboptimal for biological activity.[9]

Quantitative Data on Long-Chain Alkyl Spacers

While specific data for undecane (C11) is often grouped with other long-chain alkyl spacers, the following table summarizes the general trends and available quantitative information for these types of linkers in the context of PROTACs and ADCs.

| Property | Undecane (C11) Spacer | General Observations and Data |

| Molecular Weight | ~154 g/mol (for the C11H22 moiety) | The addition of an undecane spacer contributes moderately to the overall molecular weight of the crosslinker. |

| Solubility | Very low in water.[4] | Long alkyl chains decrease aqueous solubility. The solubility of undecane-1,11-diol is limited in most common solvents.[5] |

| Hydrophobicity (LogP) | High | Alkyl linkers are hydrophobic, which can increase cell permeability but also non-specific binding and aggregation.[3] |

| Flexibility | High | Alkyl chains are highly flexible, which can be beneficial for ternary complex formation in PROTACs.[7][8] |

| Impact on PROTAC Efficacy (DC50) | Linker length dependent | Studies on PROTACs with varying alkyl chain lengths show that an optimal length exists for maximal degradation. For example, an ERα-targeting PROTAC with a 16-atom linker was found to be optimal.[9][10] |

| Impact on ADC Stability | Can influence aggregation | Increased hydrophobicity from long alkyl linkers can contribute to ADC aggregation.[11] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of crosslinkers containing an undecane spacer. Below are representative methodologies for key experimental procedures.

Synthesis of a Bifunctional Crosslinker with an Undecane Spacer (Example: Undecane-bis-NHS ester)

This protocol describes a general approach for synthesizing a homobifunctional crosslinker with an undecane spacer, terminating in N-hydroxysuccinimide (NHS) esters for reaction with primary amines.

Materials:

-

Undecanedioic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

Anhydrous Dichloromethane (DCM) or other suitable organic solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve undecanedioic acid and 2.2 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DCM.

-

Coupling Reaction: Cool the solution in an ice bath and add 2.2 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol outlines the steps to assess the efficacy of a PROTAC containing an undecane spacer in degrading a target protein in a cellular context.[12][13][14]

Materials:

-

Cell line expressing the target protein

-

PROTAC with undecane spacer dissolved in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection and Analysis:

-

Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.[12]

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

-

Signaling Pathways and Experimental Workflows

The undecane spacer, as part of a bifunctional crosslinker, can play a role in modulating various cellular signaling pathways. In the context of PROTACs, the primary pathway of interest is the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome Pathway in PROTAC Action

A PROTAC hijacks the UPS to induce the degradation of a target protein.[15][16][17][18] The undecane spacer is critical in facilitating the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is the necessary first step in this pathway.

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Development

The development of a successful PROTAC involves a multi-step workflow, from initial design to in vivo testing. The undecane spacer would be a key variable to optimize during the "Linker Optimization" phase.

References

- 1. Human Metabolome Database: Showing metabocard for Undecane (HMDB0031445) [hmdb.ca]

- 3. precisepeg.com [precisepeg.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 6. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. db.cngb.org [db.cngb.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Gatekeeper of Bioconjugation: A Technical Guide to t-Butyl Carbazate as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioconjugation, the strategic protection and deprotection of reactive functional groups is fundamental to success. The tert-butoxycarbonyl (Boc) group, introduced via reagents like t-butyl carbazate, serves as a cornerstone for the temporary masking of hydrazide and amine functionalities. Its robustness under various conditions, combined with its clean, acid-labile removal, makes it an indispensable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), peptide modifications, and labeled biomolecules.

This technical guide provides a comprehensive overview of the use of t-butyl carbazate and the Boc-hydrazide moiety in bioconjugation, detailing the underlying chemistry, quantitative data, and step-by-step experimental protocols.

Core Principles: The Chemistry of Boc Protection and Deprotection

The utility of the Boc group lies in its stability in neutral to basic conditions and its swift removal under acidic treatment. This chemical orthogonality is crucial in multi-step bioconjugation schemes, allowing for the selective modification of different parts of a molecule.

Protection: A hydrazide functionality is typically protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of a stable N-Boc-protected hydrazide (a carbazate derivative).

Deprotection: The Boc group is efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, initiating the collapse of the protecting group into carbon dioxide and a stable tert-butyl cation, which subsequently forms isobutylene gas. This process regenerates the free hydrazide, ready for subsequent conjugation.

Figure 1. General scheme for the Boc protection of a hydrazide.

Figure 2. General scheme for the acid-catalyzed deprotection of a Boc-hydrazide.

Quantitative Data Overview

The efficiency of Boc protection and deprotection is critical for the overall yield of the final bioconjugate. The stability of the subsequently formed hydrazone bond is also a key parameter, dictating the release profile of the conjugated payload.

Table 1: Boc-Protection of Hydrazides – Reaction Parameters

| Hydrazine Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydrazine hydrate | Di-tert-butyl dicarbonate | Isopropanol | 0 | 2 h | 97 | [1] |

| Boc-NHNH₂ | Di-tert-butyl dicarbonate | None (solvent-free) | Room Temp | 10 min | 85 | [2] |

| Z-NHNH₂ | Di-tert-butyl dicarbonate | None (solvent-free) | 50 | 10 min | 95 | [2] |

| Phenylhydrazine | Di-tert-butyl dicarbonate | None (solvent-free) | Room Temp | 10 min | 94 |[2] |

Table 2: Boc-Deprotection Conditions and Performance

| Reagent | Concentration | Solvent | Temperature (°C) | Time | Efficacy | Reference |

|---|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | High to quantitative | [2] |

| Trifluoroacetic acid (TFA) | 95% | Aqueous with scavenger | Room Temp | 1 - 2 h | High to quantitative | [3] |

| Hydrogen Chloride (HCl) | 4M | Dioxane | Room Temp | ~30 min | High to quantitative |[2] |

Table 3: Stability of Hydrazone Bonds at Different pH Values

| Hydrazone Type | pH | Half-life (t½) | Environment | Reference |

|---|---|---|---|---|

| General Hydrazone Linker | 7.4 | ~24 h | Plasma (Physiological) | [4] |

| Aliphatic Aldehyde-derived | 7.4 | Reasonably Stable | Buffer | [5] |

| Aliphatic Aldehyde-derived | 5.5 | < 2 min | Buffer (Endosomal) | [5] |

| Aromatic Aldehyde-derived | 7.4 & 5.5 | > 72 h & > 48 h | Buffer | [5] |

| General Hydrazone Linker | 5.0 - 6.5 | Labile | Endosome | [6] |

| General Hydrazone Linker | 4.5 - 5.0 | Labile | Lysosome |[6] |

Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)

A primary application of Boc-protected hydrazides is in the construction of ADCs. This strategy allows for the pH-sensitive release of a cytotoxic payload in the acidic environment of tumor cells. The general workflow involves modifying an antibody with a linker that contains a carbonyl group (aldehyde or ketone). A Boc-protected hydrazide-drug conjugate is then synthesized separately. After deprotection, the hydrazide-drug is reacted with the modified antibody to form the final ADC linked by a hydrazone bond.

Figure 3. Workflow for ADC synthesis using a Boc-hydrazide linker strategy.

Experimental Protocols

The following protocols provide a generalized framework. Optimization will be required for specific antibodies, linkers, and drug payloads.

Protocol 1: Boc-Protection of a Hydrazide-Linker

This protocol describes the protection of a generic amine-terminated linker first with a Boc-hydrazide moiety.

Materials:

-

Hydrazide-containing linker (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Solvent (e.g., Isopropanol or Dichloromethane - DCM)

-

Triethylamine (TEA) (1.2 eq)

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve the hydrazide-linker (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add TEA (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve Boc₂O (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled linker solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected linker.

Protocol 2: Conjugation of Boc-Hydrazide Linker to a Payload and Deprotection

This protocol outlines the attachment of the protected linker to a drug and subsequent deprotection.

Materials:

-

Boc-protected linker with a reactive group (e.g., NHS ester) (1.2 eq)

-

Amine-containing drug payload (1.0 eq)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., triisopropylsilane - TIS)

Procedure (Conjugation):

-

Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF or DMSO.

-

Add the Boc-protected linker (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, protected from light if necessary.

-

Monitor the formation of the drug-linker conjugate by LC-MS.

-

Purify the Boc-protected drug-linker conjugate using reverse-phase HPLC.

Procedure (Deprotection):

-

Lyophilize the purified Boc-protected drug-linker to remove all solvents.

-

Resuspend the dried conjugate in a freshly prepared deprotection solution (e.g., 50% TFA in DCM, or 95% TFA / 2.5% water / 2.5% TIS).[3]

-

Stir the reaction at room temperature for 1-2 hours.[7]

-

Monitor for complete removal of the Boc group by LC-MS.

-

Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

The resulting deprotected drug-hydrazide is often used immediately in the next step.

Protocol 3: Antibody Modification and Final ADC Synthesis

This protocol describes the generation of aldehyde groups on an antibody and the final conjugation.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Sodium periodate (NaIO₄) solution

-

Deprotected drug-hydrazide from Protocol 2

-

Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure (Antibody Modification):

-

Purify the starting antibody to remove any amine-containing storage buffers using a desalting column, exchanging into a suitable buffer (e.g., PBS, pH 7.4).[8]

-

Adjust the antibody concentration to 2-10 mg/mL.

-

To generate aldehyde groups on the antibody's glycans, add a controlled molar excess of NaIO₄ (e.g., 25-50 eq).

-

Incubate the reaction for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding an excess of glycerol.

-

Remove excess periodate and byproducts by buffer exchange into the conjugation buffer (pH 4.5-5.5) using a desalting column.

Procedure (Final Conjugation):

-

Immediately add the deprotected drug-hydrazide (typically 5-10 fold molar excess over the antibody) to the aldehyde-modified antibody.

-

Incubate the reaction for 12-24 hours at 4°C with gentle mixing.

-

Purify the final ADC to remove unreacted drug-linker and other impurities using SEC.[9]

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.[10]

References

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. nanocomposix.com [nanocomposix.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Molecular Weight of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, a compound of interest in various research and development applications. The primary focus of this document is the accurate presentation of its molecular weight and the underlying atomic composition.

Molecular and Atomic Data

The fundamental physicochemical properties of a compound are critical for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined based on its elemental composition.

| Property | Value |

| Molecular Formula | C20H33N3O5[1] |

| Molecular Weight | 395.49 g/mol [1] |

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 20 | 12.011 | 240.22 |

| Hydrogen | H | 33 | 1.008 | 33.264 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 395.49 |

Experimental Protocols and Further Analysis

The determination of a compound's molecular weight is typically achieved through techniques such as mass spectrometry, which provides a highly accurate mass-to-charge ratio. A detailed experimental protocol for such an analysis would involve the following general steps:

-

Sample Preparation: Dissolving a precise amount of the compound in a suitable solvent.

-

Instrument Calibration: Calibrating the mass spectrometer with a known standard to ensure accuracy.

-

Sample Infusion: Introducing the sample into the instrument.

-

Ionization: Utilizing an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate charged molecules.

-

Mass Analysis: Separating the ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyzing the resulting spectrum to identify the peak corresponding to the molecular ion and confirm the molecular weight.

Due to the nature of this request focusing on a specific chemical property, signaling pathways and complex experimental workflows are not applicable. The provided data represents a fundamental characteristic of the molecule itself.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the straightforward relationship between the molecular formula and the final molecular weight.

Figure 1: Calculation of Molecular Weight

References

Methodological & Application

Application Notes and Protocols for the Use of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. Its architecture comprises three key components: a maleimide group, a long C11 alkyl spacer, and a t-butyl carbazate (Boc-protected hydrazide) moiety. This strategic design allows for a controlled, multi-step bioconjugation process, making it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in proteomics and diagnostic assays.[1]

The maleimide terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3][4] The long undecane spacer provides significant reach (approximately 19-20 Å), which can be advantageous in overcoming steric hindrance between the conjugated molecules. The t-butyl carbazate group is a protected form of a hydrazide. Following a deprotection step under acidic conditions, the revealed hydrazide group can then react with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[5][6][7] This dual reactivity, combined with the requirement for a distinct deprotection step, enables a highly controlled and specific conjugation strategy, minimizing the formation of undesirable homodimers.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₃N₃O₅ |

| Molecular Weight | 395.49 g/mol |

| CAS Number | 1076198-39-4 |

| Appearance | White to off-white solid |

| Spacer Arm Length | ~19-20 Å |

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the use of this compound in a typical two-stage conjugation workflow.

Stage 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

Materials:

-

Thiol-containing protein (e.g., antibody, peptide)

-

This compound

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris, pH 6.5-7.5)[3]

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Preparation of the Thiol-Containing Protein:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][3]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[3]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[3]

-

-

Preparation of the Linker Solution:

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the linker solution to the thiol-containing protein solution.[4][8]

-

Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% to prevent protein denaturation.

-

Flush the vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if working with light-sensitive molecules.[3][8]

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol) relative to the initial amount of the linker.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and quenching reagent by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.

-

Quantitative Data for Maleimide-Thiol Conjugation:

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines can increase.[3] |

| Molar Ratio (Linker:Thiol) | 10-20:1 (for proteins) | A molar excess of the linker drives the reaction to completion.[4][8] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis of the maleimide group during longer incubations.[3][8] |

| Reaction Time | 2 hours - overnight | Typically sufficient for high conjugation efficiency.[3][8] |

| Buffer Composition | PBS, HEPES, Tris | Buffers should be free of thiols. |